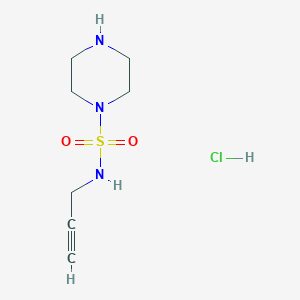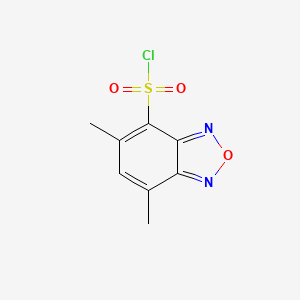![molecular formula C7H4N2O3S B1422035 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1216288-05-9](/img/structure/B1422035.png)
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
“4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the empirical formula C7H4N2O3S and a molecular weight of 196.18 . It is a solid substance .
Synthesis Analysis
The synthesis of compounds similar to “this compound” often involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light .Molecular Structure Analysis
The molecular structure of “this compound” involves a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the chemistry of compounds like “this compound”. This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has an empirical formula of C7H4N2O3S and a molecular weight of 196.18 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid derivatives have been studied for their antimicrobial properties. One derivative, 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamide, demonstrated significant antimicrobial activity, surpassing reference drugs like streptomycin and metronidazole against certain strains like Bacillus subtilis and Candida albicans fungi (Kolisnyk et al., 2015).
Chemical Reactivity and Structure Analysis
Research on the quantum chemical calculations of energies, electronic structures, and geometries of various this compound derivatives provides insights into their reactivity and structural properties. This includes studies on ipso-nitration of dimethyl-substituted derivatives and the formation of unique compounds under specific conditions (Mamarahmonov et al., 2014).
Inhibition of Enzymes in Cancer Therapy
Several this compound derivatives have been synthesized as potential inhibitors of enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing promise in cancer therapy. These compounds exhibit inhibitory properties that may contribute to their potential as antitumor agents (Gangjee et al., 2008), (Gangjee et al., 2009).
Synthesis of Novel Derivatives
There is continuous research on the synthesis of novel derivatives of this compound, exploring various synthetic routes and evaluating their properties. This includes the synthesis of compounds with potential antioxidative properties and the examination of their electrochemical and structural characteristics (Quiroga et al., 2016), (Sukach et al., 2015).
Wirkmechanismus
Target of Action
The primary target of 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid is the tRNA (Guanine37-N1)-methyltransferase (TrmD) enzyme . This enzyme plays a crucial role in bacterial resistance, making it a relevant target for the development of new antibacterial agents .
Mode of Action
The compound interacts with its target, TrmD, by inhibiting its function . This inhibition disrupts the normal functioning of the bacteria, thereby exerting an antimicrobial effect .
Biochemical Pathways
The compound affects the biochemical pathway involving the methylation of tRNA, a process crucial for protein synthesis in bacteria . By inhibiting TrmD, the compound disrupts this pathway, leading to impaired protein synthesis and bacterial growth .
Result of Action
The inhibition of TrmD by this compound results in the disruption of protein synthesis in bacteria . This leads to impaired bacterial growth and exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as the Candida albicans fungal strain .
Eigenschaften
IUPAC Name |
4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-5-4-3(7(11)12)1-13-6(4)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNWNTNUJCAOSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: [] The study by investigated the mechanism of ipso-substitution of the methyl group by the nitro group in substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones using quantum chemical calculations. The findings suggest that the introduction of an electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule, particularly at the site of substitution. This highlights the importance of substituent effects in modulating the chemical behavior of this class of compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1421960.png)






![N-[1-(1-methyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1421973.png)